molecular formula C20H21N5O B5319060 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5319060
M. Wt: 347.4 g/mol
InChI Key: AAQVIDXWTKYIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a pyrazolopyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been shown to inhibit the activity of PKR, which is involved in the cellular response to viral infections. PKR is also involved in the regulation of protein synthesis, and this compound has been shown to affect the expression of certain genes involved in this process.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been used in studies to investigate the role of inflammation in the development of Alzheimer's disease. This compound has also been shown to have anti-cancer properties, and has been used in studies to investigate the potential use of this compound in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have a variety of biological activities. However, there are also some limitations to its use. For example, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that this compound has anti-inflammatory properties, and may be effective in reducing the inflammation associated with Alzheimer's disease. Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer properties, and may be effective in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 8-hydroxyquinoline with 2-chloroethyl isopropyl carbonate, followed by the addition of 7-amino-1H-pyrazolo[4,3-d]pyrimidine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in studies to investigate the role of protein kinase R (PKR) in viral infections, as well as the potential use of this compound in the treatment of Alzheimer's disease.

properties

IUPAC Name

5-propan-2-yl-N-(2-quinolin-8-yloxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14(2)16-13-19(25-18(24-16)8-10-23-25)21-11-12-26-17-7-3-5-15-6-4-9-22-20(15)17/h3-10,13-14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQVIDXWTKYIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)NCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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